molecular formula C14H14N6O3 B5787605 4-amino-N'-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B5787605
M. Wt: 314.30 g/mol
InChI Key: QOUZIBLMLANDLP-UHFFFAOYSA-N
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Description

4-amino-N’-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced to the oxadiazole ring.

    Attachment of the methoxypropynoxyphenyl group: This step can be carried out using coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the methoxy group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, the amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-amino-N’-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring and the amino group play crucial roles in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N’-[(3-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
  • 4-amino-N’-[(4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

Uniqueness

The presence of the methoxypropynoxyphenyl group in 4-amino-N’-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide distinguishes it from similar compounds. This unique structural feature may enhance its bioactivity and provide additional functionalization sites for further chemical modifications.

Properties

IUPAC Name

4-amino-N'-[(3-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-3-6-22-10-5-4-9(7-11(10)21-2)8-17-18-13(15)12-14(16)20-23-19-12/h1,4-5,7-8H,6H2,2H3,(H2,15,18)(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUZIBLMLANDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C(C2=NON=C2N)N)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C=N/N=C(/C2=NON=C2N)\N)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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